molecular formula C10H21NO2 B043954 (R)-2-Amino-2-ethyloctanoic acid CAS No. 114781-18-9

(R)-2-Amino-2-ethyloctanoic acid

Cat. No.: B043954
CAS No.: 114781-18-9
M. Wt: 187.28 g/mol
InChI Key: NKBJUCYPZSRVDF-SNVBAGLBSA-N
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Description

®-2-Amino-2-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an alpha-amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-ethyloctanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as an alpha-keto acid, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-2-Amino-2-ethyloctanoic acid may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired amino acid through metabolic pathways. The fermentation broth is then subjected to downstream processing, including filtration, purification, and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-ethyloctanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

®-2-Amino-2-ethyloctanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. It may also act as a precursor for the synthesis of bioactive molecules, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-ethyloctanoic acid: The enantiomer of ®-2-Amino-2-ethyloctanoic acid, with different biological activity and properties.

    2-Amino-2-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Amino-2-phenylpropanoic acid: Another similar compound with a phenyl group, exhibiting different chemical and biological properties.

Uniqueness

®-2-Amino-2-ethyloctanoic acid is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with other molecules. Its unique structure makes it a valuable compound for various applications, particularly in the development of chiral drugs and as a research tool in studying protein synthesis and metabolic pathways.

Properties

IUPAC Name

(2R)-2-amino-2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJUCYPZSRVDF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@](CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437155
Record name (2R)-2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114781-18-9
Record name (2R)-2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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